4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde
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Description
4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C23H19ClN2O5 and its molecular weight is 438.86. The purity is usually 95%.
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Scientific Research Applications
Paterno-Büchi Reaction and Synthesis
The compound has been explored in the context of photochemical reactions. For instance, derivatives of furan, such as those related to the compound , have been investigated for their reactivity in Paterno-Büchi reactions. These reactions are crucial for creating complex molecular structures from simpler components, highlighting the compound's role in synthetic organic chemistry (D’Auria & Racioppi, 2000).
Antioxidant Properties
Studies on novel chalcone derivatives, which are structurally related to the compound, have demonstrated potent antioxidant properties. These properties were confirmed through ADMET, QSAR, and molecular modeling studies, indicating the compound's potential in mitigating oxidative stress (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anti-inflammatory and Antibacterial Activities
Further research into pyrazoline derivatives similar to the compound has revealed significant anti-inflammatory and antibacterial activities. These findings suggest a promising avenue for developing new therapeutic agents based on the compound's structure (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Catalytic Synthesis and Molecular Docking
The compound and its derivatives have also been utilized in catalytic synthesis, showcasing their versatility in creating bioactive molecules. Molecular docking studies have provided insights into the interactions between synthesized ligands and protein targets, further emphasizing the compound's applicability in drug discovery (Chen, Li, Liu, & Wang, 2013).
Properties
IUPAC Name |
4-[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-22-11-15(13-27)4-9-21(22)31-14-23(28)26-19(20-3-2-10-30-20)12-18(25-26)16-5-7-17(24)8-6-16/h2-11,13,19H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDIYLSEKYAAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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